molecular formula C39H60N10O20P2 B587705 Tenofovir Disoproxil Dimer CAS No. 1093279-76-5

Tenofovir Disoproxil Dimer

Cat. No.: B587705
CAS No.: 1093279-76-5
M. Wt: 1050.907
InChI Key: KRLKBWQXBSICEQ-FQLXRVMXSA-N
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Description

Tenofovir Disoproxil Dimer is a prodrug formulation of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) used primarily for treating HIV-1 and chronic hepatitis B virus (HBV) infections . Structurally, it consists of two tenofovir disoproxil molecules linked via carbonate groups, which undergo hydrolysis in vivo to release the active metabolite, tenofovir diphosphate. This dimeric structure enhances solubility and bioavailability compared to monomeric prodrugs like tenofovir disoproxil fumarate (TDF) . Its mechanism involves competitive inhibition of viral reverse transcriptase, terminating DNA chain elongation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Disoproxil Dimer involves multiple steps, starting with the esterification of Tenofovir with chloromethyl isopropyl carbonate in the presence of a base and a phase transfer catalyst. This is followed by purification and conversion into its pharmaceutically acceptable salts . Another method involves the reaction of 1-(6-amino-purin-9-yl)-propan-2-ol with toluene-4-sulfonic acid diethoxy phosphoryl methyl ester in a non-polar solvent medium, followed by hydrolysis .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity. Key improvements include the implementation of a telescoped process that eliminates the need for extraction and solvent exchange, and the use of quaternary ammonium salts to enhance the alkylation reaction .

Chemical Reactions Analysis

Types of Reactions: Tenofovir Disoproxil Dimer undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphorylated intermediates and the final dimerized compound .

Scientific Research Applications

Tenofovir Disoproxil Dimer has a wide range of applications in scientific research:

Mechanism of Action

Tenofovir Disoproxil Dimer acts by inhibiting the reverse transcriptase enzyme, which is crucial for

Biological Activity

Tenofovir disoproxil dimer (TDD) is a compound derived from tenofovir disoproxil fumarate (TDF), an antiretroviral medication primarily used for the treatment of HIV and chronic hepatitis B. Understanding the biological activity of TDD is crucial for evaluating its potential therapeutic applications and safety profile. This article synthesizes recent research findings, case studies, and pharmacokinetic data on TDD, providing a comprehensive overview of its biological activity.

Tenofovir acts as a nucleotide reverse transcriptase inhibitor (NRTI). Upon administration, TDF is rapidly hydrolyzed to tenofovir, which is then converted intracellularly to tenofovir diphosphate (TFV-DP). TFV-DP inhibits HIV-1 reverse transcriptase and hepatitis B virus polymerase, leading to chain termination during viral DNA synthesis . The formation of TDD from TDF involves hydrolysis reactions that can affect the stability and efficacy of the drug.

Pharmacokinetics

The pharmacokinetic profile of TDF demonstrates significant improvements over its parent compound, tenofovir. Studies indicate that TDF enhances the absorption and cellular uptake of tenofovir, resulting in higher intracellular concentrations of TFV-DP compared to direct administration of tenofovir .

Parameter TDF Tenofovir
Bioavailability~25%Low (~30%)
Peak plasma concentrationHigher with TDFLower
Half-life17 hours10 hours
Intracellular TFV-DP levelsSignificantly higher with TDFLower

Antiviral Efficacy

TDD exhibits potent antiviral activity against HIV-1. In vitro studies have shown that TDF has an effective concentration (EC50) range from 0.04 μM to 8.5 μM against various HIV-1 strains . The dimerization process may influence the drug's efficacy; however, the exact impact of TDD on antiviral activity requires further investigation.

Case Studies

A notable case study involved a 65-year-old woman with HIV who was on a long-term HAART regimen including TDF. After seven years, she developed symptoms indicative of renal dysfunction and bone density loss, which are known complications associated with prolonged use of TDF . This highlights the importance of monitoring patients on TDF for potential adverse effects.

Safety Profile

While TDF is effective, it has been associated with renal toxicity and bone mineral density loss. Long-term use can lead to chronic kidney disease and osteopenia . The formation of TDD may exacerbate these issues due to its potential impact on drug stability and purity.

Adverse Effects Table

Adverse Effect Incidence
Renal impairmentCommon
Bone density lossCommon
Gastrointestinal symptomsModerate
Lipid abnormalitiesModerate

Research Findings

Recent studies have focused on the stability and impurity formation associated with TDD. Research indicates that exposure to moisture can lead to dimerization, which may decrease drug purity and efficacy . The crystal structure analysis revealed that the free base form of tenofovir exhibits lower hygroscopicity compared to its dimer form, suggesting that formulation strategies should aim to minimize dimer formation during storage and handling .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Tenofovir Disoproxil Dimer in pharmaceutical formulations?

Methodological Answer: High-performance liquid chromatography (HPLC) using a C18 column with a mobile phase of methanol and phosphate buffer (pH 3.0) is widely employed. Detection is performed at 260 nm, with validation adhering to ICH Q2(R1) guidelines for linearity (5–50 µg/mL), precision, and accuracy. For impurity profiling, tandem mass spectrometry (LC-MS/MS) can differentiate the dimer from its monomer using fragmentation patterns .

Q. What synthesis pathways are reported for this compound, and how can purity be optimized during production?

Methodological Answer: The dimer forms as a byproduct during esterification of tenofovir with chloromethyl isopropyl carbonate. Key optimization steps include:

  • Maintaining reaction temperatures below 40°C to reduce side reactions.
  • Using stoichiometric triethylamine to minimize incomplete esterification.
  • Implementing recrystallization with acetone/water mixtures to isolate the dimer from monomeric tenofovir disoproxil .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Accelerated stability studies involve storing the compound at 40°C/75% RH for 6 months. Forced degradation studies (acid/alkaline hydrolysis, oxidative stress) coupled with HPLC-UV analysis quantify degradation products. Dimer stability is pH-sensitive, with optimal stability observed at pH 4.0–6.0 .

Advanced Research Questions

Q. How can discrepancies in pharmacokinetic data between this compound and its monomeric form be resolved?

Methodological Answer: Conduct crossover pharmacokinetic studies in animal models (e.g., rats) using LC-MS/MS to measure plasma concentrations. Adjust for variables such as renal clearance (monitored via creatinine levels) and protein binding differences. Non-compartmental analysis (NCA) of AUC and Cmax can clarify bioavailability contradictions .

Q. What experimental designs are recommended to evaluate the renal toxicity profile of this compound in long-term studies?

Methodological Answer: Use prospective cohort designs with:

  • Regular monitoring of serum creatinine, urinary β2-microglobulin, and bone mineral density (BMD) via DEXA scans.
  • Multivariate regression to adjust for confounders (e.g., age, concurrent nephrotoxic drugs).
  • Comparative arms with tenofovir alafenamide (TAF) to isolate dimer-specific effects .

Q. What strategies are effective in characterizing and mitigating dimer formation during large-scale synthesis?

Methodological Answer: Process Analytical Technology (PAT) tools, such as in-line FTIR spectroscopy, monitor esterification in real-time. Post-synthesis, silica gel column chromatography with ethyl acetate/hexane gradients (70:30) separates dimer impurities. Purity thresholds (>99.5%) are validated using quantitative <sup>31</sup>P NMR .

Q. How do researchers address contradictory data on the dimer’s impact on antiviral efficacy compared to the monomer?

Methodological Answer: Perform in vitro resistance selection experiments using HIV-1 RT inhibition assays. Compare IC50 values of dimer vs. monomer under varying ATP concentrations. Molecular docking simulations (e.g., AutoDock Vina) can model steric hindrance effects of the dimer on RT binding .

Q. What methodologies are employed to quantify low-abundance this compound in biological matrices?

Methodological Answer: Solid-phase extraction (SPE) using Oasis HLB cartridges followed by UPLC-MS/MS with electrospray ionization (ESI+) achieves detection limits of 0.1 ng/mL. Internal standards (e.g., deuterated tenofovir) correct for matrix effects in plasma/urine .

Comparison with Similar Compounds

Structural and Pharmacokinetic Differences

Table 1: Structural and Pharmacokinetic Comparison

Compound Structure Complexity Mechanism of Action Bioavailability Half-Life (hrs) Key Metabolic Pathway
Tenofovir Disoproxil Dimer High NRTI ~25% (enhanced) ~17 Hydrolysis → phosphorylation
Tenofovir Disoproxil Fumarate (TDF) Moderate NRTI ~25% ~17 Same as dimer
Adefovir Dipivoxil Moderate NRTI ~30–60% ~7.5 Esterase hydrolysis
Emtricitabine Moderate NRTI ~93% ~10 Phosphorylation
Lamivudine Low NRTI ~86% ~5–7 Phosphorylation

Key Insights :

  • This compound vs. TDF: Both share the same active metabolite (tenofovir) and half-life, but the dimer’s structure improves stability and dissolution properties .
  • Adefovir Dipivoxil : Lower bioavailability (30–60%) and shorter half-life (~7.5 hours) necessitate higher doses, increasing renal toxicity risk .
  • Emtricitabine/Lamivudine : Nucleoside analogs with shorter half-lives and distinct resistance profiles (e.g., M184V mutation for lamivudine) .

Efficacy in Clinical Trials

Table 2: Efficacy in HBV and HIV Treatment

Compound HBV DNA Suppression (48 Weeks) HBeAg Seroconversion (48 Weeks) HIV RNA Suppression (48 Weeks) Resistance Rate (5 Years)
This compound 93% (HBeAg-), 76% (HBeAg+) 21% (HBeAg+) 80–90% (as part of HAART) <1%
Adefovir Dipivoxil 63% (HBeAg-), 13% (HBeAg+) 18% (HBeAg+) Not primary for HIV 29%
Emtricitabine 53–90% (HBV) 12–21% (HBV) 85–90% (HIV) 19% (HIV)
Lamivudine 44–73% (HBV) 16–21% (HBV) 80–85% (HIV) 70% (HBV), 9% (HIV)

Key Findings :

  • HBV: this compound shows superior HBV DNA suppression (93% vs. 63% for adefovir in HBeAg-negative patients) and lower resistance rates (<1% vs. 29% for adefovir) .
  • HIV: When combined with emtricitabine or efavirenz, tenofovir-based regimens achieve 80–90% viral suppression, comparable to emtricitabine but with better resistance profiles .

Renal and Bone Toxicity :

  • This compound/TDF: Risk of Fanconi syndrome, renal insufficiency, and decreased bone density (2.2% serum creatinine elevation in trials). Dose adjustments required for renal impairment .
  • Emtricitabine/Lamivudine : Minimal renal toxicity; preferred for patients with preexisting renal issues .

Drug-Drug Interactions :

  • This compound increases didanosine exposure by 40–60%, requiring dose adjustments .
  • No significant CYP450 interactions, unlike non-nucleoside reverse transcriptase inhibitors (e.g., efavirenz) .

Resistance Profiles

  • Tenofovir: Rare resistance (K65R mutation in <3% of cases over 96 weeks) .
  • Adefovir : High resistance (rtN236T/rtA181V mutations in 29% at 5 years) .
  • Lamivudine : Rapid resistance in HBV (rtM204V/I mutations in 70% at 5 years) .

Properties

IUPAC Name

[[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H60N10O20P2/c1-24(2)66-36(50)56-18-62-70(54,63-19-57-37(51)67-25(3)4)22-60-28(9)11-48-16-46-30-32(42-14-44-34(30)48)40-13-41-33-31-35(45-15-43-33)49(17-47-31)12-29(10)61-23-71(55,64-20-58-38(52)68-26(5)6)65-21-59-39(53)69-27(7)8/h14-17,24-29H,11-13,18-23H2,1-10H3,(H,40,42,44)(H,41,43,45)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRLKBWQXBSICEQ-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)NCNC3=C4C(=NC=N3)N(C=N4)C[C@@H](C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H60N10O20P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730418
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1050.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093279-76-5
Record name Tenofovir disoproxil fumarate impurity J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1093279765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrakis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] {methylenebis[azanediyl-9H-purine-6,9-diyl(2R)propane-1,2-diyloxymethylene]}bis(phosphonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENOFOVIR DISOPROXIL DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D36VL0A00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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